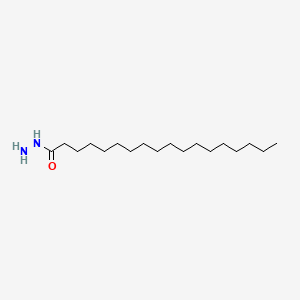

Stearic acid hydrazide

描述

Historical Context of Hydrazide Synthesis and Reactivity

The journey into hydrazide chemistry began with the discovery of its parent compound, hydrazine (B178648) (N₂H₄). In 1887, the German chemist Theodor Curtius was the first to synthesize hydrazine. hydrazine.comencyclopedia.comweebly.com His work, which involved exploring nitrogen compounds, led to the development of methods to produce hydrazine from organic derivatives, laying the groundwork for understanding its chemical properties and reactivity. hydrazine.com Curtius successfully isolated hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid. hydrazine.com A few years prior, in 1875, Emil Fischer had made a related breakthrough by synthesizing phenylhydrazine, a derivative that proved crucial in his research on carbohydrates. hydrazine.com

Following these initial discoveries, Curtius went on to produce the first examples of hydrazides in 1895. mdpi.com The industrial synthesis of hydrazine was later advanced by Friedrich Raschig, who developed the Raschig process in 1907, which involves the oxidation of ammonia (B1221849) with sodium hypochlorite. encyclopedia.combris.ac.uk Curtius also discovered hydrazoic acid in 1890 and developed the Curtius rearrangement, a reaction that converts an acid into an amine via an azide (B81097) intermediate, further cementing the importance of hydrazine derivatives in organic chemistry. encyclopedia.comchemeurope.com

Chemical Classification of Hydrazides and Related Compounds

Hydrazides are a class of organic compounds that contain a nitrogen-nitrogen covalent bond with at least one acyl, sulfonyl, or phosphoryl substituent. wikipedia.orgchemeurope.com This structure makes them distinct from hydrazine and its alkyl derivatives, as the substituent renders them nonbasic. wikipedia.org They are formally derived from oxoacids where a hydroxyl group (–OH) is replaced by a hydrazinyl group (–NRNR₂). iupac.org

Acylhydrazides, also known as carbohydrazides, are derivatives of carboxylic acids with the general structure R-C(=O)NHNH₂. iupac.orgrjptonline.org They are most commonly prepared through the reaction of an ester with hydrazine. wikipedia.org Acylhydrazides are pivotal intermediates in the synthesis of a wide range of organic compounds and materials. iscientific.org Synthesis can also be achieved under metal-free conditions at room temperature by converting amides into activated forms (like N-Boc or N-tosyl amides) and then reacting them with hydrazine hydrate (B1144303). researchgate.net

Hydrazones are formed through the condensation reaction of hydrazides or hydrazine with aldehydes or ketones. mdpi.comsoeagra.com These compounds are characterized by the R₁R₂C=NNH-R₃ structure and are a special class within the broader family of Schiff bases. soeagra.com The hydrazide-hydrazone moiety contains the functional group -CO-NH-N=CR₁R₂, which is a combination of hydrazide and imine groups. mdpi.com Schiff bases, in a more general sense, are compounds containing an azomethine or imine group (-C=N-), typically formed by the condensation of a primary amine with an aldehyde or ketone. jst.go.jpresearchgate.net Both hydrazones and other Schiff bases are significant in organic synthesis and medicinal chemistry. jst.go.jpkspublisher.com

Thiosemicarbazides and semicarbazides are derivatives of thiourea (B124793) and urea, respectively. ajchem-b.comtandfonline.com They are formed by the condensation of aldehydes or ketones with semicarbazide (B1199961) or thiosemicarbazide. ajchem-b.com These compounds are highly reactive and serve as valuable starting materials for synthesizing important five-membered heterocyclic rings such as triazoles, thiadiazoles, and oxadiazoles. tandfonline.comresearchgate.net Their versatile chemical nature and the biological activity of their derivatives make them important in pharmaceutical research. tandfonline.comrroij.com

Significance of Hydrazide Moiety in Contemporary Organic Synthesis

The hydrazide moiety is a powerful tool in modern organic synthesis due to its versatile reactivity. rjptonline.org Hydrazides are widely used as key synthons for the preparation of various five-, six-, or seven-membered heterocyclic rings containing one or more heteroatoms. mdpi.com These heterocyclic compounds, such as oxadiazoles, pyrazoles, thiadiazoles, and triazoles, are frequently investigated for their pharmacological and industrial applications. mdpi.commdpi.com The ability of the hydrazide group to react with both electrophiles and nucleophiles makes it a valuable intermediate. mdpi.com Its derivatives have found use as pharmaceuticals, herbicides, polymer components, and dyes. mdpi.com

Structure

2D Structure

属性

IUPAC Name |

octadecanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(21)20-19/h2-17,19H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTFESSQUGDMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063316 | |

| Record name | Octadecanoic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4130-54-5 | |

| Record name | Stearic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4130-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004130545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARIC HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FV1C68XOP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Stearic Acid Hydrazide and Its Derivatives

Direct Synthesis of Stearic Acid Hydrazide

The direct synthesis of this compound can be achieved through several key reactions, including the acylation of hydrazine (B178648) with stearic acid or its activated forms, and the simultaneous reduction and hydrazinolysis of unsaturated fatty acid precursors.

Acylation of Hydrazine with Stearic Acid or its Derivatives

The most common route to this compound involves the formation of an amide bond between a stearic acid-derived acyl group and hydrazine. This is typically achieved by reacting hydrazine with a more reactive form of stearic acid, such as an acyl chloride or an ester.

Stearyl chloride, the acyl chloride of stearic acid, serves as a highly reactive intermediate for the synthesis of this compound. evitachem.com The synthesis of stearyl chloride itself is often a preliminary step, accomplished by treating stearic acid with a chlorinating agent like thionyl chloride. scispace.comgoogle.com In a typical procedure, stearic acid is mixed with thionyl chloride, sometimes with a catalyst such as N,N-dimethylformamide, and heated to produce stearyl chloride. scispace.comgoogle.com

Once prepared, the stearyl chloride is reacted with hydrazine hydrate (B1144303) to yield this compound. evitachem.com This acylation reaction is generally efficient due to the high reactivity of the acyl chloride.

A widely used and effective method for preparing this compound is the reaction between a stearic acid ester (such as methyl or ethyl stearate) and hydrazine hydrate. nih.govijpsonline.com This process, known as hydrazinolysis, involves nucleophilic attack by the hydrazine on the ester's carbonyl carbon.

The reaction is typically carried out by refluxing the fatty acid ester with an excess of hydrazine hydrate in a solvent, most commonly ethanol (B145695). nih.govijpsonline.com For instance, a solution of fatty acid methyl esters can be refluxed with a two-fold molar excess of 95% hydrazine hydrate in ethanol for three to four hours. nih.govijpsonline.com Upon cooling the reaction mixture, the solid this compound product precipitates and can be collected by filtration, washed, and recrystallized from ethanol to achieve purity. nih.govijpsonline.com General conditions reported for the hydrazinolysis of esters suggest that using a 5- to 10-fold molar excess of hydrazine hydrate and refluxing in ethanol for about three hours is a robust method. researchgate.net

Table 1: Reaction Conditions for Hydrazinolysis of Stearic Acid Esters

| Parameter | Condition | Source |

| Reactants | Fatty Acid Ester (e.g., Methyl Stearate), Hydrazine Hydrate | nih.gov, ijpsonline.com |

| Solvent | Ethanol | nih.gov, ijpsonline.com |

| Molar Ratio | 1:2 (Ester:Hydrazine Hydrate) | nih.gov, ijpsonline.com |

| Temperature | Reflux | nih.gov, ijpsonline.com |

| Reaction Time | 3–4 hours | nih.gov, ijpsonline.com |

| Work-up | Cooling, filtration, and recrystallization from ethanol | nih.gov, ijpsonline.com |

Reduction of Oleic Acid to Stearic Hydrazide

An alternative pathway involves the use of unsaturated fatty acids, such as oleic acid. The synthesis of this compound can be achieved from ethyl oleate (B1233923) through a reaction with hydrazine hydrate. evitachem.comsmolecule.com This method is notable because it involves the simultaneous reduction of the carbon-carbon double bond in the oleic acid backbone and the hydrazinolysis of the ester group. evitachem.comsmolecule.com

Hydrazine is known to act as a reducing agent for unsaturated compounds. researchgate.net Studies have shown that hydrazine hydrate in an ethanol solution can effectively hydrogenate the double bond in oleic acid, converting it to stearic acid. researchgate.net The rate of this reduction is influenced by temperature, stirring, and the molar ratio of hydrazine to the acid, with a 93% conversion of oleic acid to stearic acid being achievable in 6 hours at 50°C with agitation. researchgate.net When ethyl oleate is refluxed with hydrazine hydrate, this reduction occurs concurrently with the conversion of the ethyl ester to the hydrazide, yielding this compound directly. evitachem.com

Synthesis of Functionalized this compound Derivatives

The this compound molecule can be further functionalized to create derivatives with specific properties. A key example is the synthesis of N-(benzoyl) this compound.

N-(Benzoyl) this compound Synthesis

N-(benzoyl) this compound is synthesized via the acylation of benzoyl hydrazine with stearyl chloride. scispace.comresearchgate.net This multi-step process begins with the preparation of stearyl chloride from stearic acid and thionyl chloride, often catalyzed by N,N-dimethylacetamide. scispace.com

In the subsequent step, benzoyl hydrazine is mixed with a solvent like N,N-dimethylacetamide. Stearyl chloride is then added slowly to this mixture, followed by a base such as pyridine. The reaction mixture is heated for a set period. scispace.com Orthogonal experiments have been used to determine the optimal reaction conditions to maximize the yield. The findings indicate that a 1:1 molar ratio of benzoyl hydrazine to stearyl chloride, a reaction temperature of 70°C, and a reaction time of 6 hours result in the highest yield, reaching 92.9%. scispace.comresearchgate.net After the reaction, the mixture is poured into water, and the crude product is filtered. The product is then purified by washing with water and methanol (B129727) to remove unreacted starting materials and by-products, before being dried in a vacuum. scispace.com

Table 2: Optimized Synthesis Conditions for N-(Benzoyl) this compound

| Parameter | Optimal Condition | Source |

| Reactants | Benzoyl Hydrazine, Stearyl Chloride | scispace.com, researchgate.net |

| Molar Ratio (Benzoyl Hydrazine:Stearyl Chloride) | 1:1 | scispace.com, researchgate.net |

| Reaction Temperature | 70 °C | scispace.com, researchgate.net |

| Reaction Time | 6 hours | scispace.com, researchgate.net |

| Catalyst/Base | N,N-dimethylacetamide, Pyridine | scispace.com |

| Achieved Yield | 92.9% | scispace.com, researchgate.net |

Synthesis of Heterocyclic Compounds from this compound

This compound is a valuable precursor for synthesizing a variety of heterocyclic compounds due to the reactive nature of the hydrazide functional group (-CONHNH₂). This group can undergo cyclization reactions with various electrophilic reagents to form stable five- or six-membered rings.

Triazoles: Derivatives of 1,2,4-triazole (B32235) can be synthesized from this compound. A common method involves a two-step process. First, the fatty acid hydrazide is reacted with potassium thiocyanate (B1210189) in the presence of hydrochloric acid to form the corresponding fatty acid thiosemicarbazide. nih.gov This intermediate is then cyclized by refluxing with a base, such as potassium hydroxide (B78521), to yield the 3-alkyl-5-mercapto-1,2,4-4H-triazole. nih.gov Another pathway involves the conversion of 1,3,4-oxadiazoles into 4-amino-1,2,4-triazoles by reacting them with hydrazine hydrate. ajol.infonih.gov

Thiadiazoles: 1,3,4-Thiadiazole derivatives are also accessible from this compound. The synthesis often proceeds through an acylthiosemicarbazide intermediate, similar to the triazole synthesis. nih.gov This intermediate can then be cyclized under acidic conditions to form the thiadiazole ring. encyclopedia.pub Another established route involves reacting the acid hydrazide with carbon disulfide in a basic medium, which leads to the formation of a dithiocarbazate salt that cyclizes upon heating.

This compound can serve as a starting point for the synthesis of 1,3,4-thiadiazine derivatives. The synthesis can be achieved by reacting a thiohydrazide intermediate, derived from the initial hydrazide, with α-haloketones or other bifunctional electrophiles. ekb.eg The reaction proceeds via condensation and subsequent intramolecular cyclization to form the six-membered thiadiazine ring. ekb.eg

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a common transformation of this compound. A widely used and efficient method is the reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide and ethanol. nih.govajol.info The mixture is refluxed until the evolution of hydrogen sulfide (B99878) gas ceases, after which acidification yields the 2-alkyl-5-mercapto-1,3,4-oxadiazole. nih.govajol.info Alternative methods involve the dehydrative cyclization of diacylhydrazine precursors, which can be formed by reacting the acid hydrazide with an acyl chloride or carboxylic acid, using dehydrating agents like phosphorus oxychloride or polyphosphoric acid. nih.gov

Pyrazole (B372694) Derivatives: Pyrazole derivatives can be prepared from this compound through condensation with 1,3-dicarbonyl compounds. nih.gov This reaction, a variant of the Knorr pyrazole synthesis, involves the initial formation of a hydrazone by reacting the hydrazide with one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. nih.govyoutube.com

Phthalazine Derivatives: this compound is a key building block for synthesizing substituted phthalazinones. The general strategy involves the cyclocondensation of the hydrazide with a suitable 1,4-dicarbonyl system, typically a 2-acylbenzoic acid or a derivative of phthalic anhydride. longdom.orgresearchgate.net The reaction is usually carried out by refluxing the reactants in a solvent like ethanol or acetic acid, leading to the formation of the stable, bicyclic phthalazinone structure. longdom.orgsci-hub.se

Conjugation with Biomolecules: Levodopa (B1675098) this compound Conjugate

The conjugation of this compound with biomolecules represents a strategic approach to developing novel therapeutic agents. A notable example is the synthesis of a levodopa-stearic acid hydrazide conjugate, designed to enhance the management of Parkinson's disease. nih.govthieme-connect.com This neurodegenerative disorder is characterized by the loss of dopamine-producing neurons, and levodopa remains a cornerstone of treatment by replenishing dopamine (B1211576) levels in the brain. thieme-connect.com However, levodopa therapy does not halt the underlying neurodegeneration. nih.gov Stearic acid, a saturated fatty acid, has been identified as having neuroprotective properties, potentially shielding neurons from oxidative stress. nih.gov

The synthesis of the levodopa-stearic acid hydrazide conjugate aims to combine the symptomatic relief provided by levodopa with the neuroprotective potential of stearic acid into a single molecule. thieme-connect.com The synthetic process involves first converting levodopa into its ethyl ester form. thieme-connect.com This is achieved by reacting levodopa with thionyl chloride and ethanol under reflux. thieme-connect.com Subsequently, the levodopa ethyl ester is conjugated with this compound in an ethanol solution to form the final conjugate. thieme-connect.com

The successful synthesis and characterization of the conjugate were confirmed using various spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry. nih.gov In vitro studies using SH-SY5Y cell lines, a human-derived neuroblastoma cell line often used in Parkinson's disease research, demonstrated that the conjugate exhibited enhanced cell viability compared to levodopa alone, suggesting a potential improvement in the treatment strategy for Parkinson's disease. nih.gov

Table 1: Synthesis and Characterization of Levodopa this compound Conjugate

| Step | Reactants | Conditions | Purpose | Analytical Confirmation |

|---|---|---|---|---|

| Esterification | Levodopa, Thionyl Chloride, Ethanol | Reflux | To form Levodopa ethyl ester | - |

| Conjugation | Levodopa ethyl ester, this compound | Ethanol solution | To form the final conjugate | FTIR, NMR, Mass Spectrometry |

| In Vitro Testing | Levodopa this compound conjugate | SH-SY5Y cell lines | To evaluate cytotoxicity and cell viability | Increased cell viability observed at 0.134 µM |

Advanced Synthetic Approaches

Modern synthetic chemistry offers advanced and more sustainable methods for preparing derivatives of this compound. These approaches, such as mechanochemistry and click chemistry, provide significant advantages in terms of efficiency, yield, and environmental impact.

Mechanochemical Synthesis of Hydrazone Derivatives

Mechanochemistry is a branch of chemistry that utilizes mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of solvents. This solvent-free approach is considered a green chemistry technique. The synthesis of hydrazones, which are formed by the reaction of a hydrazide (like this compound) with an aldehyde or ketone, is well-suited to mechanochemical methods. nih.gov

The general procedure involves milling stoichiometric amounts of the solid hydrazide and the carbonyl compound, sometimes with a solid catalyst or support like silica (B1680970) gel. nih.gov This method has been reported to produce hydrazone derivatives in quantitative yields with significantly reduced reaction times compared to traditional solution-based methods, which often require heating under reflux for several hours in solvents like ethanol or methanol. nih.gov For instance, various hydrazones have been successfully synthesized with excellent yields by milling the reactants in devices such as a planetary ball mill or a SPEX mill for durations ranging from 15 minutes to a few hours. nih.gov This approach avoids the use of potentially hazardous solvents and simplifies product purification.

Table 2: Comparison of Hydrazone Synthesis Methods

| Method | Conditions | Reaction Time | Yields | Environmental Impact |

|---|---|---|---|---|

| Conventional Solution-Phase | Reflux in solvent (e.g., ethanol, methanol), acid catalyst | 1 to >12 hours | Fair to excellent (30-90%) | Higher (solvent use) |

| Mechanochemical (Milling) | Solvent-free, grinding/milling of solid reactants | 15 minutes to 3 hours | Good to quantitative | Lower (solvent-free) |

Click Chemistry Applications in Triazole Synthesis

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms 1,4-disubstituted 1,2,3-triazoles. mdpi.com This methodology can be applied to this compound by first converting it to a stearoyl azide (B81097) or by reacting an alkyne-modified stearic acid derivative with an azide.

The general CuAAC reaction involves an organic azide and a terminal alkyne, which react in the presence of a copper(I) catalyst to selectively form the 1,2,3-triazole ring. mdpi.com This reaction is highly efficient and can be performed under mild conditions, often in water. organic-chemistry.org The resulting triazole ring is a stable and rigid linker, making it a valuable component in various applications, including drug discovery and materials science. mdpi.comchemscene.com

The synthesis of 1,2,3-triazoles via click chemistry offers several advantages:

High Regioselectivity: The copper-catalyzed reaction almost exclusively yields the 1,4-disubstituted triazole isomer. organic-chemistry.org

Mild Reaction Conditions: Many click reactions proceed at room temperature and are tolerant of a wide range of functional groups. rsc.org

High Yields: The reactions are typically high-yielding with simple purification. mdpi.com

This powerful synthetic tool allows for the modular assembly of complex molecules, where a stearic acid-derived component could be "clicked" onto another molecule containing a complementary alkyne or azide group, facilitating the creation of novel compounds with tailored properties. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Levodopa |

| Levodopa this compound conjugate |

| Thionyl chloride |

| Ethanol |

| Levodopa ethyl ester |

| Stearoyl azide |

Spectroscopic and Computational Characterization in Academic Research

Structural Elucidation Techniques

The primary methods employed to elucidate the structure of stearic acid hydrazide and its derivatives include FT-IR, NMR, mass spectrometry, and elemental analysis. grafiati.comnih.gov These techniques, when used in concert, provide comprehensive data on the compound's functional groups, atomic connectivity, and elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For stearic acid, prominent peaks are observed for the C-H stretching of -CH₂- groups at approximately 2923 cm⁻¹ and 2850 cm⁻¹, and a strong absorption from the carboxylic acid C=O group around 1701 cm⁻¹. researchgate.netresearchgate.net

In the case of this compound, the spectrum is distinguished by the features of the hydrazide group (-CONHNH₂). While a gas-phase spectrum for this compound is available from the NIST WebBook, specific peak assignments are more clearly detailed in studies of related derivatives. nist.gov For instance, in the derivative N-(benzoyl) this compound, a peak around 3400 cm⁻¹ is attributed to N-H stretching vibrations. researchgate.netresearchgate.net The C=O (amide) stretching vibration is also a key indicator. researchgate.netresearchgate.net

Table 1: Characteristic FT-IR Peaks for Stearic Acid and Related Compounds

| Wavenumber (cm⁻¹) | Assignment | Compound Context | Reference |

|---|---|---|---|

| ~3400 | N-H stretching | N-(benzoyl) this compound | researchgate.net |

| ~2920 & ~2850 | Asymmetric & Symmetric -CH₂- stretching | Stearic Acid / Derivatives | researchgate.netresearchgate.net |

| ~1701 | C=O stretching (Carboxylic Acid) | Stearic Acid | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy of this compound reveals distinct signals for the protons in different chemical environments. The long alkyl chain produces a large, overlapping signal for the numerous methylene (B1212753) (-CH₂-) groups, typically seen as a multiplet around δ 1.2-1.6 ppm. The terminal methyl (-CH₃) group appears as a triplet at approximately δ 0.8-0.9 ppm. Protons on the carbon adjacent to the carbonyl group (-CH₂CO) are shifted downfield. researchgate.net

In a study of N-(benzoyl) this compound, the -CH₂- group protons near the amide function appeared as a triplet at δ 2.15-2.18 ppm. researchgate.net The N-H protons of the hydrazide group are also identifiable, though their chemical shift can vary. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Compound Context | Reference |

|---|---|---|---|---|

| 10.27, 9.82 | Singlet | N-H | N-(benzoyl) this compound | researchgate.net |

| 7.47-7.88 | Multiplet | Benzene ring protons | N-(benzoyl) this compound | researchgate.net |

| 2.15-2.18 | Triplet | -CH₂-CO- | N-(benzoyl) this compound | researchgate.net |

| 1.24-1.56 | Multiplet | -(CH₂)n- | N-(benzoyl) this compound | researchgate.net |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For this compound, the carbonyl carbon (C=O) signal is characteristically found in the downfield region of the spectrum (around 175-180 ppm). The carbons of the long alkyl chain produce a series of signals in the aliphatic region (typically δ 14-35 ppm). chemicalbook.com The terminal methyl carbon appears at the most upfield position, around δ 14 ppm. hmdb.ca

Table 3: Selected ¹³C NMR Chemical Shifts for Stearic Acid

| Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|

| ~179 | C=O (Carbonyl) | hmdb.ca |

| ~34 | -CH₂-COOH | hmdb.ca |

| ~32 | -(CH₂)n- | hmdb.ca |

| ~29 | -(CH₂)n- | hmdb.ca |

| ~25 | -(CH₂)n- | hmdb.ca |

| ~23 | -(CH₂)n- | hmdb.ca |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. The molecular weight of this compound is 298.51 g/mol . chemdad.comlookchem.com Electron ionization mass spectrometry data is available for this compound. nist.gov In studies using MALDI-TOF-MS on a stearic hydrazone derivative, characteristic peaks corresponding to the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ were identified at m/z 338.8 and m/z 361.2, respectively. researchgate.net This confirms the molecular mass of the derivatized hydrazide. researchgate.net

Table 4: Mass Spectrometry Data for Stearic Hydrazone

| m/z | Ion | Method | Reference |

|---|---|---|---|

| 338.8 | [M+H]⁺ | MALDI-TOF-MS | researchgate.net |

Note: Data is for the acetone (B3395972) hydrazone derivative of stearic hydrazide.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is compared against the theoretical values calculated from its molecular formula, C₁₈H₃₈N₂O. This analysis is crucial for confirming the purity and empirical formula of a synthesized compound. nih.gov The theoretical values are approximately 72.42% C, 12.84% H, and 9.38% N. Experimental results from synthesized samples that closely match these theoretical percentages validate the successful synthesis of the target molecule.

Table 5: Theoretical Elemental Composition of this compound (C₁₈H₃₈N₂O)

| Element | Symbol | Atomic Weight | Count | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 18 | 216.198 | 72.42% |

| Hydrogen | H | 1.008 | 38 | 38.304 | 12.84% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 9.38% |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.36% |

| Total | | | | 298.515 | 100.00% |

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies provide profound insights into the molecular structure, reactivity, and electronic properties of this compound. These in-silico methods complement experimental data, offering a molecular-level understanding that is often inaccessible through empirical techniques alone. Methodologies such as Density Functional Theory (DFT), semi-empirical methods, and Molecular Dynamics (MD) simulations are instrumental in characterizing the compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. utm.my It is employed to understand adsorption phenomena, electronic effects, and the reactivity of hydrazide derivatives. utm.myresearchgate.net In the context of fatty hydrazides, DFT calculations are used to estimate various electronic and structural properties. utm.my

DFT studies on related hydrazide compounds often involve geometry optimization to find the lowest energy conformation of the molecule. researchgate.net For instance, calculations on fatty hydrazide derivatives have been performed in a non-aqueous environment using specific basis sets like def-SV(P) and the B3LYP functional. utm.my Such calculations help in understanding the interaction between the inhibitor molecule and metal surfaces, which is crucial for applications like corrosion inhibition. utm.myresearchgate.net The electronic distribution, molecular orbital energies, and electrostatic potential maps generated from DFT provide a detailed picture of the molecule's reactivity. acs.org For example, the analysis of a bioactive hydrazide component using the B3LYP/aug-cc-PVDZ DFT method revealed insights into its antioxidant potential. researchgate.net While specific DFT studies focusing solely on this compound are not extensively documented in the provided results, the methodologies applied to similar long-chain fatty hydrazides and other hydrazone derivatives are directly applicable. utm.myresearchgate.net These studies typically investigate the molecular mechanism of interactions by analyzing the molecule's electronic properties. utm.my

Semi-Empirical Methods (e.g., PM3) for Structure Optimization

Semi-empirical methods are a class of quantum chemistry calculations that use parameters derived from experimental data to simplify the complex equations of ab-initio methods like Hartree-Fock theory. uni-muenchen.de These methods, including PM3 (Parametric Model number 3), are significantly faster and computationally less demanding, making them suitable for large molecules. uni-muenchen.denih.gov PM3 is based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. uni-muenchen.denih.gov

The PM3 method has been specifically utilized to optimize the geometric structure of N-(benzoyl) this compound, a derivative of this compound. scispace.comresearchgate.netgrafiati.com In this research, the theoretical calculations were performed using the program VAMP with the PM3 method to investigate the molecule's optimized geometry. scispace.comresearchgate.net This structural optimization is a critical step before further calculations, such as determining the electronic structure, are performed. scispace.comresearchgate.netresearchgate.net The application of PM3 provided the foundational optimized structure for subsequent analysis of the molecule's properties. scispace.comgrafiati.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations have been employed to study the self-association of stearic acid and the interaction of fatty hydrazide-based corrosion inhibitors with metal surfaces. utm.mycam.ac.uknih.gov

In studies of fatty hydrazide derivatives as corrosion inhibitors, MD simulations help to visualize the adsorption mechanism on a metal surface, such as Fe (110). utm.my These simulations can calculate adsorption energies, which indicate the strength of the interaction between the inhibitor and the surface. For fatty hydrazides, results have shown that adsorption energy increases with the length of the alkyl chain, supporting a chemisorption process. utm.my An in-silico study also proposed using MD simulations to examine the effect of this compound as a ligand on the flexibility of proteins, such as the human placental aromatase. aimspress.com Although detailed MD simulation results specifically for this compound were not found, the simulations performed on stearic acid itself to investigate its self-association in solvents like cyclohexane (B81311) provide a relevant framework. cam.ac.uknih.gov These studies use force fields like L-OPLS-AA to model the interactions and can determine thermodynamic parameters of association. nih.gov

Quantum Chemical Calculations of Electronic Structure (HOMO/LUMO)

Quantum chemical calculations are essential for determining the electronic properties of molecules, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the region most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's reactivity and stability. researchgate.netnih.gov A smaller gap generally implies higher reactivity.

For N-(benzoyl) this compound, quantum chemical calculations using the semi-empirical PM3 method were performed to determine its electronic structure. scispace.comresearchgate.net These calculations yielded specific energy values for the frontier orbitals. The reactivity of hydrazide-based corrosion inhibitors is often explained by observing the electronic distribution of their molecular orbitals. utm.my The donating capability of the molecules is associated with the HOMO, whereas the accepting capability is linked to the LUMO. utm.my In studies of fatty hydrazide derivatives, the optimized geometries show electron density spread over the entire molecule due to conjugation effects. utm.my

Table 1: Calculated Frontier Molecular Orbital Energies for N-(benzoyl) this compound

| Molecular Orbital | Energy (eV) | Reference |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | -9.852 | scispace.comresearchgate.net |

| LUMO (Lowest Unoccupied Molecular Orbital) | -0.309 | scispace.comresearchgate.net |

Mechanistic Investigations of Chemical Reactions Involving Stearic Acid Hydrazide

Reaction Mechanisms in Heterocyclic Compound Formation

Stearic acid hydrazide serves as a versatile precursor in the synthesis of a range of heterocyclic compounds. The key to its reactivity lies in the nucleophilic nature of the terminal nitrogen atom of the hydrazide group and its ability to undergo cyclization and condensation reactions.

Intramolecular Cyclization Processes

Intramolecular cyclization is a critical pathway for converting this compound into five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles. These reactions typically proceed via a dehydrative cyclization mechanism. For instance, the reaction of this compound with other carboxylic acids or their derivatives in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) leads to the formation of 2,5-disubstituted-1,3,4-oxadiazoles. evitachem.comnih.gov

The general mechanism involves several key steps:

Acylation: The terminal amino group of this compound acts as a nucleophile, attacking a second acyl source (e.g., another carboxylic acid activated by the dehydrating agent) to form a 1,2-diacylhydrazine intermediate.

Enolization: The diacylhydrazine intermediate undergoes tautomerization to its enol form.

Cyclization and Dehydration: The hydroxyl group of the enol attacks the carbonyl carbon of the other acyl group, leading to a cyclic intermediate. Subsequent elimination of a water molecule, facilitated by the dehydrating agent, results in the formation of the stable aromatic 1,3,4-oxadiazole (B1194373) ring. openmedicinalchemistryjournal.com

This process is a common and effective method for incorporating the long alkyl chain of stearic acid into a heterocyclic system. nih.gov Similarly, this compound can be a building block for other heterocycles, such as 1,2,4-triazoles, through reactions with compounds like carbon disulfide followed by treatment with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov

Table 1: General Conditions for 1,3,4-Oxadiazole Synthesis from Acyl Hydrazides

| Reactants | Reagent/Catalyst | Product Type | Ref |

|---|---|---|---|

| This compound + Carboxylic Acid | Phosphorus Oxychloride (POCl₃) | 2-Heptadecyl-5-substituted-1,3,4-oxadiazole | evitachem.comnih.gov |

| This compound + Carbon Disulfide | Potassium Hydroxide (B78521) | 5-Heptadecyl-1,3,4-oxadiazole-2-thiol | nih.gov |

| Hydrazone of this compound | Mercury(II) Oxide / Iodine | 2,5-Disubstituted-1,3,4-oxadiazole | mdpi.com |

Condensation Reactions

Condensation reactions represent another major class of transformations involving this compound. evitachem.com These reactions are characterized by the joining of two molecules with the elimination of a small molecule, typically water. monash.edu The hydrazide functional group readily condenses with carbonyl compounds such as aldehydes and ketones.

The mechanism for this reaction, forming a hydrazone, is analogous to imine formation and generally proceeds as follows:

Nucleophilic Attack: The nucleophilic terminal nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is protonated at the oxygen atom, turning the hydroxyl group into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then eliminates the water molecule, forming a C=N double bond. researchgate.netlibretexts.org

This reaction is often catalyzed by a small amount of acid. researchgate.net this compound can undergo condensation with various molecules, including monosaccharides and disaccharides like glucose and lactose, by heating the reactants in an organic solvent. google.com The resulting products are complex structures where the carbohydrate moiety is linked to the hydrazide group. google.com

Catalytic Roles and Mechanisms

While this compound is primarily a reactant, the distinct properties of its stearic acid component are utilized in modifying catalytic systems.

This compound in Catalysis

There is limited direct evidence of this compound being employed as a catalyst itself. However, its chemical nature suggests potential catalytic activity in specific contexts. The hydrazide moiety possesses basic properties and can act as a nucleophilic catalyst, similar to other amine-containing compounds. In principle, it could catalyze reactions such as aldol (B89426) condensations or the Knoevenagel condensation, although this is not a documented primary application. Catalysis is the process of accelerating a chemical reaction by introducing a substance known as a catalyst, which is not consumed in the reaction. chemscene.com

Influence of Stearic Acid in Hydrophobization of Catalysts

The long, nonpolar hydrocarbon chain of stearic acid is widely exploited to impart hydrophobicity to the surfaces of catalysts. nih.govmdpi.com This surface modification can be crucial for enhancing catalyst stability and performance, particularly in aqueous environments or reactions where water is an undesirable byproduct.

The mechanism of hydrophobization involves the chemical or physical adsorption of stearic acid onto the catalyst support, which is often a metal oxide. mdpi.com

Chemisorption: The polar carboxylic acid head group of stearic acid can react with hydroxyl groups or metal sites on the catalyst surface (e.g., Al₂O₃, TiO₂, ZnO) to form a stable bond, such as a stearate (B1226849) salt. researchgate.netacs.org

Orientation: This binding anchors the molecule to the surface, causing the long, hydrophobic C17H35 alkyl tails to orient away from the surface.

Hydrophobic Layer: The oriented alkyl chains form a dense, self-assembled monolayer (SAM) that acts as a water-repellent barrier, significantly increasing the water contact angle on the catalyst's surface. acs.orgnih.gov

This induced hydrophobicity can prevent the active sites of a catalyst from being blocked by water molecules, thereby improving reaction efficiency and catalyst longevity. For example, modifying a Pt/Al₂O₃ catalyst with stearic acid has been shown to boost its stability in the preferential oxidation of CO in hydrogen-rich streams.

Table 2: Effect of Stearic Acid Modification on Surface Properties

| Substrate | Modifying Agent | Observed Effect | Mechanism | Ref |

|---|---|---|---|---|

| Coal Gasification Fly Ash | Stearic Acid (SA) | Contact angle increased from 23.4° to 127.2° | Surface coating and pore blocking by SA | mdpi.com |

| TiO₂ | Stearic Acid (SA) | Superhydrophobicity (Contact angle > 150°) | Formation of a well-ordered Self-Assembled Monolayer (SAM) | acs.org |

| Polypyrrole (PPy) | Stearic Acid (SA) | PPy grains become doped and hydrophobized | SA acts as a dopant and hydrophobizing agent | nih.gov |

Redox Mechanisms involving Hydrazides

The hydrazide functional group (-CONHNH₂) is redox-active and can participate in oxidation-reduction reactions. The N-N moiety is susceptible to oxidation. While hydrazides are generally more stable than their corresponding hydrazines, they can react with atmospheric oxygen, a process that is significantly enhanced by the presence of metal ions. This reaction can lead to the production of oxygen radicals.

Under specific conditions, such as visible-light photoredox catalysis, acyl hydrazides can undergo oxidative cleavage. nih.gov This process can generate acyl radicals in situ. A proposed mechanism involves a single electron transfer (SET) from the hydrazide to an excited photocatalyst. This oxidation event leads to the cleavage of the N-N bond, releasing nitrogen gas and forming a highly reactive acyl radical. This radical can then engage in further reactions, such as coupling with N-heterocycles in Minisci-type reactions. nih.gov

The oxidation of the parent fatty acid, stearic acid, is a well-understood biochemical process known as β-oxidation. libretexts.orgjackwestin.com In this catabolic pathway, the fatty acid chain is sequentially shortened by two-carbon units, producing acetyl-CoA, FADH₂, and NADH, which are used for energy generation. jackwestin.com This involves a series of four reactions: dehydrogenation (oxidation), hydration, further oxidation, and thiolysis. jackwestin.com While this process relates to the stearic acid backbone, the redox chemistry of the hydrazide group involves the nitrogen atoms directly.

Diimide as a Reducing Agent

The role of hydrazides, such as this compound, is historically linked to the reduction of carbon-carbon double bonds by hydrazine. In 1905, the reaction of glyceryl oleate (B1233923) with hydrazine was observed to produce stearic hydrazide. organicreactions.orgresearchgate.net It was later established that hydrazine could reduce oleic acid to stearic acid. organicreactions.orgresearchgate.net However, it was not until the 1960s that the short-lived intermediate, diimide (N₂H₂), was identified as the actual reducing agent in these transformations. organicreactions.orgresearchgate.netwikipedia.org

Diimide is typically generated in situ through methods such as the oxidation of hydrazine (with oxygen and a copper(II) salt catalyst) or the thermal decomposition of compounds like p-toluenesulfonylhydrazide. youtube.comyoutube.com The formation of diimide is considered the rate-limiting step of the reduction process. wikipedia.org

The prevailing mechanism for diimide reduction involves a concerted, stereospecific transfer of two hydrogen atoms to the substrate. wikipedia.org Theoretical and experimental studies suggest that the cis isomer of diimide is the active reducing species, even though it is less stable than the trans isomer. organicreactions.orgwikipedia.org The reaction proceeds through a six-membered cyclic transition state, resulting in the syn-addition of hydrogen to the double or triple bond. wikipedia.orgyoutube.com This means both hydrogen atoms are added to the same face of the molecule. youtube.comyoutube.com The process is a metal-free alternative to catalytic hydrogenation and is valued for its selectivity, as it does not cleave sensitive bonds like O-O and N-O. wikipedia.org In the reaction, diimide is oxidized to stable dinitrogen gas (N₂). wikipedia.org

The reactivity of the substrate towards diimide is influenced by steric and electronic factors. Symmetrical, unpolarized multiple bonds are reduced most effectively. wikipedia.orgyoutube.com The general order of reactivity shows that alkynes are more reactive than allenes, which are in turn more reactive than terminal or strained alkenes. youtube.com

Table 1: Key Characteristics of Diimide Reduction

| Feature | Description | Source(s) |

| Active Reagent | cis-Diimide (HN=NH) | organicreactions.orgwikipedia.org |

| Generation | In situ from precursors like hydrazine + oxidant | wikipedia.orgyoutube.com |

| Mechanism | Concerted hydrogen transfer via a cyclic transition state | wikipedia.org |

| Stereochemistry | syn-addition of hydrogen atoms | wikipedia.orgyoutube.comyoutube.com |

| Rate-Limiting Step | Formation of diimide from its precursor | wikipedia.org |

| Byproduct | Dinitrogen (N₂) | wikipedia.org |

Oxidation Reactions of Hydrazides

While specific mechanistic studies on the oxidation of this compound are not extensively detailed, the reaction mechanism can be understood by examining studies of analogous acylhydrazides, as the chemistry is centered on the hydrazide functional group. Research on the oxidation of compounds like benzhydrazide (BH) and phenylacetic hydrazide (PAH) provides a relevant mechanistic framework. nih.gov

The oxidation of these hydrazides by an oxidizing agent such as hexachloroiridate(IV) ([IrCl₆]²⁻) has been shown to follow well-defined second-order kinetics. nih.gov Product analysis reveals that the hydrazide moiety is cleanly oxidized to the corresponding carboxylic acid. nih.gov In the case of this compound, the expected product would be stearic acid.

The proposed mechanism often involves an outer-sphere electron transfer as the rate-determining step. nih.gov A key feature of hydrazide chemistry is the existence of different protolysis species in solution, which exhibit a vast range of reactivity. The hydrazide can exist in a neutral form (R-CO-NH-NH₂), a protonated form (R-CO-NH-NH₃⁺), and an enolate form. The enolate species, in particular, is found to be extremely reactive towards oxidation, with its reactivity being many orders of magnitude greater than the neutral form. nih.gov

For example, in the oxidation of benzhydrazide, the relative reactivity of the three species (k₁ for the neutral form, k₂ for another protolysis species, and k₃ for the enolate) was found to be in the ratio of 1 : 1.3 x 10⁴ : 3.2 x 10⁹. nih.gov This enormous difference highlights the critical role of pH and the specific hydrazide species present in solution on the reaction rate. A linear correlation has been observed between the logarithm of the rate constant for the enolate species and the pKₐ of the enol form for a series of aryl hydrazides, suggesting a clear structure-reactivity relationship. nih.gov

Table 2: Kinetic Data for the Oxidation of Model Hydrazides by [IrCl₆]²⁻

| Hydrazide Species | Type | Second-Order Rate Constant (k') (M⁻¹s⁻¹) | Source |

| Benzhydrazide | Neutral (RCO-NH-NH₂) | 1.3 x 10⁻⁴ | nih.gov |

| Benzhydrazide | Enolate | 4.2 x 10⁵ | nih.gov |

| Phenylacetic Hydrazide | Neutral (RCO-NH-NH₂) | 1.3 x 10⁻³ | nih.gov |

| Phenylacetic Hydrazide | Enolate | 2.1 x 10⁶ | nih.gov |

Advanced Materials Science and Engineering Applications of Stearic Acid Hydrazide

Polymer Science and Engineering

The unique functional groups of stearic acid hydrazide make it a valuable additive in polymer systems, where it can influence crystallization, enhance mechanical strength, and participate in polymerization reactions.

Nucleating Agent for Polymers (e.g., Poly(L-lactic acid) (PLLA))

This compound and its derivatives are effective nucleating agents, particularly for biodegradable polymers like Poly(L-lactic acid) (PLLA). revmaterialeplastice.roresearchgate.net Nucleating agents accelerate polymer crystallization by providing sites for crystal growth initiation. The addition of this compound derivatives to PLLA has been shown to significantly increase the crystallization rate and the degree of crystallinity. revmaterialeplastice.roresearchgate.net For example, a derivative of this compound, N, N'-bis(stearic acid)-1,4-dicarboxybenzene dihydrazide (PASH), has been shown to be an effective heterogeneous nucleating agent for PLLA. revmaterialeplastice.roresearchgate.net The presence of PASH enhances the crystallization ability by providing heterogeneous nucleation sites. revmaterialeplastice.ro

The long alkyl chain of this compound is compatible with the PLLA matrix, while the polar hydrazide group can form hydrogen bonds, facilitating the arrangement of PLLA chains and promoting nucleation. revmaterialeplastice.roresearchgate.net This enhanced crystallinity improves the thermal and mechanical properties of PLLA, expanding its applications. scispace.com The addition of just 1 wt% of a this compound derivative to PLLA can increase the crystallization temperature from 94.5°C to 131.6°C and the non-isothermal crystallization enthalpy from 0.1 J/g to 48.5 J/g. researchgate.net

Table 1: Effect of a this compound Derivative (HAD) on PLLA Crystallization

| Property | Pure PLLA | PLLA + 1 wt% HAD | Reference |

|---|---|---|---|

| Crystallization Temperature (°C) | 94.5 | 131.6 | researchgate.net |

| Non-isothermal Crystallization Enthalpy (J/g) | 0.1 | 48.5 | researchgate.net |

Enhancement of Mechanical Properties of Polymers

The function of this compound as a nucleating agent directly contributes to the improvement of the mechanical properties of polymers. scispace.comevitachem.com In PLLA, the increased crystallinity resulting from the addition of this compound derivatives leads to a more ordered and rigid polymer structure, which enhances mechanical parameters like tensile strength and modulus. scispace.comresearchgate.net

The addition of N-(benzoyl) this compound to PLLA has been shown to improve its tensile strength, tensile modulus, and elongation at break. scispace.comresearchgate.net With an optimal amount of this additive, the tensile strength increased from 74.4 MPa to 81.3 MPa, the tensile modulus from 3592.8 MPa to 4328.7 MPa, and the elongation at break from 2.72% to 3.3%. scispace.com

Table 2: Mechanical Properties of PLLA with and without N-(benzoyl) this compound

| Property | Neat PLLA | PLLA with N-(benzoyl) this compound | Reference |

|---|---|---|---|

| Tensile Strength (MPa) | 74.4 | 81.3 | scispace.com |

| Tensile Modulus (MPa) | 3592.8 | 4328.7 | scispace.com |

| Elongation at Break (%) | 2.72 | 3.3 | scispace.com |

Role in Polymerization Processes

Beyond its role as an additive, this compound can also be directly involved in polymerization reactions. lookchem.comgoogle.comotsukac.co.jp Its reactive hydrazide group can act as a chain extender or cross-linking agent. otsukac.co.jpgoogle.com For instance, in epoxy resins, this compound can function as a curing promoter or accelerator. google.com The active hydrogens on the hydrazide group react with epoxy groups, forming a cross-linked network that is essential for the final properties of the thermoset polymer. google.comthreebond.co.jp The long alkyl chain of this compound can also provide internal plasticization and hydrophobicity to the cured resin. lookchem.com

Acylhydrazone Chemistry in Reversible Polymers and Sustainable Materials

The hydrazide group is fundamental to the formation of acylhydrazone bonds, which are dynamic covalent bonds that are key to developing reversible and sustainable materials. researchgate.netnih.govnih.gov Acylhydrazones are formed by the reversible condensation reaction between a hydrazide and an aldehyde or ketone. nih.govresearchgate.net This reversibility, often triggered by changes in pH or temperature, allows for the creation of self-healing polymers and recyclable thermosets. researchgate.netnih.gov Materials that incorporate acylhydrazone linkages based on hydrazides like this compound can be disassembled and reassembled, promoting a circular materials economy. nih.gov

Supramolecular Chemistry and Self-Assembly

The amphiphilic character of this compound, with its long hydrophobic tail and polar head group, makes it a valuable molecule for research in supramolecular chemistry and self-assembly. nih.govnih.gov

Self-Assembly of Hydrazide Derivatives

Hydrazide derivatives, including this compound, are known to self-assemble into various ordered nanostructures such as micelles, fibers, and vesicles in solution. acs.orgresearchgate.netnih.gov This self-assembly is driven by non-covalent interactions, primarily hydrogen bonding between the hydrazide groups and van der Waals forces between the long alkyl chains. researchgate.netnih.gov

The resulting supramolecular structures have potential applications as templates for nanomaterial synthesis, in drug delivery systems, or as components of molecular electronic devices. researchgate.netacs.org The specific morphology of these self-assembled structures can be controlled by factors like solvent, temperature, and concentration. researchgate.netacs.org For example, derivatives of (R)-12-hydroxythis compound have been shown to be highly efficient gelators, forming self-standing and self-healing gels. nih.gov The self-assembled fibrillar networks in these gels are stabilized by strong hydrogen-bonding interactions. nih.gov

Formation of Supramolecular Gels (Hydrogels/Organogels)

This compound (C18HD) is recognized as a low-molecular-weight gelator (LMWG), capable of forming molecular gels and gel-like substances by entrapping solvents within a self-assembled three-dimensional network. The gelation process is driven by the self-assembly of this compound molecules into sheet-like crystals, which then form a "house-of-cards" network structure within the liquid medium. This ability to form gels is of significant interest in materials science for the development of novel composite materials. For instance, this compound has been used to create composite materials with polymers like rubber. In this application, the polymer is swelled with a solvent containing the hydrazide, and upon cooling, the hydrazide self-assembles into a crystalline network within the polymer matrix.

While this compound itself has been shown to be an effective gelator, derivatives and related fatty acid hydrazides have also been extensively studied for their gelation properties. For example, a series of bile acid hydrazides have been synthesized and shown to form organogels in various organic solvents through self-assembly. In some specific solvent systems, however, certain fatty N-acylamino hydrazides derived from stearic acid (C18:0) did not form gels, indicating that the gelation ability is highly dependent on the molecular structure and the solvent used. Nevertheless, the hydrazide functional group is considered crucial for the gel formation in these types of molecules.

Furthermore, this compound has been mentioned as a potential cross-linking agent in the formation of films from nanocellulose, which can be considered a form of hydrogel. It is also listed as a component in polyacetal resin compositions, highlighting its role in modifying the properties of polymeric materials. The modification of natural polymers like guar (B607891) gum with stearic hydrazide has been shown to create materials with high efficiency for oil absorption from water, a process driven by the formation of a hydrophobic network.

Molecular Interactions in Supramolecular Architectures

The formation of supramolecular architectures, such as gels and crystalline networks, by this compound and its derivatives is governed by a combination of non-covalent interactions. The primary driving forces for the self-assembly process are hydrogen bonding and van der Waals interactions.

Hydrogen Bonding: The hydrazide group (-CONHNH2) in this compound is a key functional group that facilitates the formation of strong, directional hydrogen bonds. The amide proton (-NH) and the terminal amine protons (-NH2) can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the amine nitrogen can act as hydrogen bond acceptors. This allows for the formation of extensive intermolecular hydrogen-bonding networks, which are crucial for the formation of the fibrous or sheet-like aggregates that constitute the gel network. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy studies on related fatty hydrazide organogels have confirmed the presence of hydrogen bonding between the amide groups.

Van der Waals Interactions: The long, saturated C17 alkyl chain of the stearoyl group provides significant van der Waals forces. These non-directional, attractive forces between the hydrocarbon chains promote the close packing of the molecules, contributing to the stability of the self-assembled structures. In the context of gel formation, these interactions are responsible for the aggregation of the gelator molecules into larger structures. The interplay between the hydrophilic, hydrogen-bonding hydrazide head group and the hydrophobic, long alkyl tail is characteristic of amphiphilic self-assembly.

Surface Science and Engineering

Hydrophobization of Surfaces using Stearic Acid

While specific studies on the use of this compound for surface hydrophobization are not prevalent, the principles can be understood from the extensive research on stearic acid. The long, 18-carbon alkyl chain of stearic acid is inherently hydrophobic and is the primary driver for its use in creating water-repellent surfaces. When applied to a surface, the stearic acid molecules can self-assemble, orienting their hydrophobic tails away from the substrate and towards the air, thereby lowering the surface energy and increasing the water contact angle.

This principle is fundamental to understanding the potential of this compound in surface engineering. The stearoyl group (the C17H35CO- part) of this compound is identical to that in stearic acid, and thus it imparts a strong hydrophobic character to the molecule. It is this long alkyl chain that would be responsible for creating a hydrophobic layer on a surface.

Corrosion Inhibition Mechanisms

Fatty Hydrazides as Corrosion Inhibitors

Fatty hydrazides, including this compound (also referred to as octadecanohydrazide), have been recognized as effective corrosion inhibitors for metals, particularly for steel in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The inhibition mechanism involves the adsorption of the hydrazide molecules onto the metal surface. This adsorption can occur through several interaction points. The molecule contains heteroatoms (nitrogen and oxygen) with lone pairs of electrons, which can be shared with the vacant d-orbitals of the iron atoms on the steel surface, leading to the formation of a coordinate bond. Additionally, the polar hydrazide group can interact with the charged metal surface. Once adsorbed, the long hydrophobic alkyl chains of the fatty hydrazide molecules orient themselves to form a dense, protective barrier that repels water and corrosive species.

Studies have shown that fatty hydrazides act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition efficiency of these compounds is dependent on their concentration, the temperature, and the nature of the corrosive environment. Research has demonstrated that the inhibition efficiency of fatty hydrazides can exceed 95% in certain acidic media. The adsorption of these inhibitors on the metal surface often follows the Langmuir or Temkin adsorption isotherms.

| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| Decanohydrazide (DH) | Mild Steel | HCl |

Pharmacological and Biological Research of Stearic Acid Hydrazide Derivatives

Anticancer and Antitumor Properties

The potential of stearic acid and its derivatives as anticancer agents has been an area of active investigation. Stearic acid itself has been shown to inhibit tumor development in animal models. nih.gov Building on this, researchers have explored various derivatives of stearic acid to enhance its cytotoxic effects against cancer cells.

While the broader class of hydrazones has been extensively studied for anticancer activity, with some derivatives showing potent inhibition of various cancer cell lines, specific research on stearic acid hydrazide derivatives is still emerging. researchgate.net One study focused on a stearic acid-based ester conjugate, which demonstrated significant growth inhibition of human breast cancer cells in vitro. researchgate.net Although not a hydrazide, this finding supports the rationale for exploring other stearic acid derivatives, including hydrazones, as potential anticancer agents. The lipophilic stearic acid tail could facilitate the transport of cytotoxic moieties across cancer cell membranes. Further investigation into the synthesis and in vitro cytotoxic screening of this compound Schiff bases and other related derivatives is needed to fully understand their antitumor potential.

Anti-inflammatory and Analgesic Activities

Hydrazone derivatives are recognized for their wide range of biological activities, including anti-inflammatory and analgesic effects. nih.gov The core structure of these molecules allows for various substitutions that can modulate their pharmacological properties. While numerous studies have reported the anti-inflammatory and analgesic potential of different hydrazide-hydrazones, there is a lack of specific research focusing solely on derivatives of this compound. The general findings for the broader class of hydrazones suggest that this is a promising area for future investigation. The long fatty acid chain of stearic acid could potentially influence the pharmacokinetic properties and anti-inflammatory activity of its hydrazone derivatives.

Neuroprotective and Neurological Applications

Research into the neurological applications of stearic acid derivatives has yielded promising results, particularly in the context of neurodegenerative diseases. Stearic acid itself has been observed to have neuroprotective effects against glutamate-induced toxicity in rat cortical or hippocampal slices. nih.govresearchgate.net

A significant development in this area is the creation of conjugates of this compound with therapeutic agents for neurological disorders. For instance, a conjugate of levodopa (B1675098) with this compound has been designed as a potential treatment strategy for Parkinson's disease. mdpi.com In vitro studies have indicated that this conjugate can lead to elevated cell viability in SH-SY5Y cell lines, suggesting that this compound can act as a carrier molecule to enhance drug delivery in the context of neurodegenerative diseases. mdpi.com The lipophilic nature of stearic acid may facilitate the crossing of the blood-brain barrier, a critical challenge in the treatment of central nervous system disorders.

Furthermore, stearic acid methyl ester has been shown to afford neuroprotection and improve functional outcomes after cardiac arrest, highlighting the therapeutic potential of stearic acid derivatives in conditions involving cerebral ischemia. elsevierpure.com These findings underscore the potential of this compound derivatives in the development of novel neuroprotective and therapeutic agents for a range of neurological applications.

Neuroprotective Mechanisms

The rationale for using stearic acid in drug delivery systems for neurological disorders extends beyond its lipid nature to its intrinsic neuroprotective properties. nih.gov Research has shown that stearic acid can protect neurons from oxidative stress and injury. nih.gov Its neuroprotective effects have been observed in in vitro models using cortical or hippocampal slices subjected to insults like oxygen-glucose deprivation, N-methyl-D-aspartate (NMDA), or hydrogen peroxide (H₂O₂). nih.gov

One of the primary mechanisms underlying stearic acid's neuroprotective action is its interaction with the Phosphoinositide 3-kinase (PI3K) pathway. nih.govnih.gov Studies have demonstrated that stearic acid dose-dependently protects brain slices from various insults, and this effect can be blocked by wortmannin, a known inhibitor of PI3K. nih.gov Treatment of cortical or hippocampal slices with stearic acid leads to a significant increase in PI3K activity. nih.gov This suggests that stearic acid helps to shield neurons against oxidative stress-induced damage through a PI3K-dependent mechanism. nih.govnih.gov

Further research indicates that the neuroprotective effects of stearic acid may also be mediated by the activation of peroxisome proliferator-activated receptor-gamma (PPAR-gamma). nih.gov In studies where brain slices were subjected to oxygen-glucose deprivation or glutamate-induced injury, stearic acid provided protection, and this effect was abolished by a PPAR-gamma antagonist. nih.gov This points to a multifactorial mechanism where stearic acid activates signaling pathways crucial for neuronal survival and resilience against excitotoxicity and oxidative damage.

Antioxidant Activity and Mechanisms

Hydrazide-hydrazone derivatives, including those based on fatty acids, are recognized for their antioxidant properties. mdpi.com These compounds can scavenge free radicals, which are implicated in the pathogenesis of numerous diseases driven by oxidative stress, such as neurodegenerative conditions. The antioxidant capacity of various hydrazide derivatives has been evaluated using standard in vitro assays, including the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.gov

In one study, a series of pyrrole-based hydrazide-hydrazones were assessed for their antioxidant potential. The compound synthesized via condensation with salicylaldehyde (compound 5b) was identified as the most potent antioxidant. In the ABTS assay, at a concentration of 250 µM, this compound showed 90.49% inhibition, which was superior to the standard antioxidant Trolox. In the DPPH assay, the same compound at 250 µM exhibited a 61.27% radical-scavenging effect. Similarly, studies on 4-hydrazinobenzoic acid derivatives found that compounds with specific substitutions showed superior antioxidant activities compared to the standard butylated hydroxylanisole (BHA) in the ABTS assay. nih.gov These findings highlight that the hydrazide-hydrazone scaffold is a significant contributor to antioxidant activity. nih.gov

| Compound Type | Assay | Concentration | Result (% Inhibition / Activity) | Reference |

|---|---|---|---|---|

| Pyrrole-based hydrazide-hydrazone (5b) | ABTS | 250 µM | 90.49% | |

| Pyrrole-based hydrazide-hydrazone (5b) | DPPH | 250 µM | 61.27% | |

| 4-Hydrazinobenzoic acid derivative (3) | ABTS | 20 µg/mL | 85.19% (equal to BHA) | nih.gov |

| 4-Hydrazinobenzoic acid derivatives (5-9) | DPPH | 20 µg/mL | 70-72% | nih.gov |

Computational Studies of Antioxidant Potential

To better understand the antioxidant mechanisms of hydrazide derivatives at a molecular level, computational studies are frequently employed. mdpi.com Techniques such as Density Functional Theory (DFT) are used to calculate various antioxidant descriptors and to elucidate the potential mechanisms of action, which can include hydrogen atom transfer (HAT), single electron transfer (SET), and sequential proton loss electron transfer (SPLET). nih.govresearchgate.net

DFT studies on 4-hydrazinobenzoic acid derivatives were conducted using the B3LYP/6-311G(d,p) level of theory to analyze their antioxidant properties. nih.gov These computational analyses help to determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the electron-donating capabilities of the molecules. nih.govrsc.org For example, NBO (Natural Bond Orbital) analysis of lauric acid-based hydrazones confirmed the presence of extended conjugation and intramolecular charge transfer, which are consistent with the frontier molecular orbital (FMO) results showing efficient charge transfer from HOMO to LUMO. rsc.orgnih.gov

Molecular docking simulations are also used to visualize the binding of these compounds to the active sites of relevant enzymes, such as NADPH oxidase, which is involved in the production of reactive oxygen species. These in silico studies complement experimental results by providing a theoretical basis for the observed antioxidant activity and guiding the design of new derivatives with enhanced potential. mdpi.com The combination of in vitro testing and computational analysis provides a robust framework for identifying and optimizing novel antioxidants based on the hydrazide scaffold. nih.gov

Other Biological Activities

Beyond their applications in neurology and their antioxidant properties, hydrazide and hydrazone derivatives have been investigated for a wide range of other biological activities. mdpi.com The versatile chemical nature of the hydrazide functional group allows for the synthesis of a plethora of compounds with diverse pharmacological profiles. mdpi.com

Antimalarial and Antiplasmodial Activity

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium necessitates the search for new therapeutic agents. nih.govnih.govmalariaworld.org N-acylhydrazone derivatives have been identified as a promising class of compounds with potent antiplasmodial activity. nih.gov These compounds are often synthesized through a straightforward condensation reaction between hydrazides and aldehydes or ketones. nih.gov

In a study evaluating N-acylhydrazone derivatives against the chloroquine-resistant W2 strain of Plasmodium falciparum, several compounds demonstrated significant activity. nih.gov Notably, compound AH5 was the most active, with a half-maximal inhibitory concentration (IC₅₀) of 0.07 μM, while compound AH1 also showed strong activity with an IC₅₀ of 0.09 μM. nih.gov All tested compounds exhibited low cytotoxicity against human cell lines, indicating a favorable selectivity index. nih.gov In silico analysis of these compounds predicted good bioavailability, making them strong candidates for further preclinical development as antimalarial drugs. nih.gov The activity of these hydrazone derivatives suggests they may act on various parasitic targets, warranting further investigation into their mechanism of action. nih.gov

| Compound | IC₅₀ (µM) | Cytotoxicity (LC₅₀ > µM) | Reference |

|---|---|---|---|

| AH1 | 0.09 | 100 | nih.gov |

| AH5 | 0.07 | 100 | nih.gov |

Antileishmanial Activity

Leishmaniasis is another parasitic disease for which current treatments have limitations due to toxicity and effectiveness. nih.gov The search for new therapeutic options has led to the investigation of various chemical scaffolds, including hydrazide derivatives. mdpi.com While direct studies on this compound for antileishmanial activity are limited, related structures have shown promise. For instance, a broad range of hydrazide derivatives have been reported to possess antileishmanial properties. mdpi.com